molecular formula C10H10O B158452 4-Phenylbut-3-yn-1-ol CAS No. 10229-11-5

4-Phenylbut-3-yn-1-ol

Cat. No. B158452
CAS RN: 10229-11-5
M. Wt: 146.19 g/mol
InChI Key: IBHSROAJVVUWSC-UHFFFAOYSA-N
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Description

4-Phenylbut-3-yn-1-ol is a chemical compound with the molecular formula C₁₀H₁₀O . It has a molecular weight of 146.1862 dalton . The compound is also known by its CAS Registry Number 10229-11-5 .


Synthesis Analysis

The synthesis of 4-Phenylbut-3-yn-1-ol involves the use of iodobenzene, CuI, Pd(PPh₃)₄, and but-3-yn-1-ol. These components are dissolved under N₂ atmosphere in triethylamine and the solution is heated to reflux for 16 hours .


Molecular Structure Analysis

The molecular structure of 4-Phenylbut-3-yn-1-ol is represented by the canonical SMILES string: C1=CC=C(C=C1)C#CCCO . The InChI representation is: InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2 .


Chemical Reactions Analysis

4-Phenylbut-3-yn-1-ol can participate in various chemical reactions. For instance, it reacts with α,ω-diamino-ethane and -propane either by condensation or by conjugate addition, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylbut-3-yn-1-ol include a density of 1.1±0.1 g/cm³, boiling point of 250.1±23.0 °C at 760 mmHg, and a flash point of 112.9±15.6 °C . It has 1 H-bond acceptor, 1 H-bond donor, and 2 freely rotating bonds .

Scientific Research Applications

1. As a Key Component in Drug Design and Synthesis

4-Phenylbut-3-yn-1-ol and its derivatives have been utilized in drug design, particularly as inhibitors in various biological systems. For example, a study by (Reddy et al., 2012) focused on the synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors, highlighting their potential in treating conditions such as acute lung injury.

2. In Biocatalysis and Enzymatic Studies

Research has explored the use of 4-Phenylbut-3-yn-1-ol in biocatalysis, particularly in studies involving enzymes like lipases. For instance, (Löfgren et al., 2019) demonstrated improved activity of an engineered enzyme in the transesterification of 4-Phenylbut-3-yn-1-ol.

3. In Asymmetric Synthesis

The compound has been used in the context of asymmetric synthesis. Research by (Borowiecki & Dranka, 2019) explored the enantioselective transesterification of 1-phenylhomopropargylic alcohols (but-3-yn-1-ols), demonstrating the potential of 4-Phenylbut-3-yn-1-ol in producing enantiomerically enriched compounds.

4. In Organic Synthesis

4-Phenylbut-3-yn-1-ol has been used in various organic synthesis processes. A study by (Majewska & Kozłowska, 2013) highlighted its use in the regio- and stereoselective reduction of related compounds using vegetable enzyme systems.

5. In Chemical Genetics and Drug Discovery

The compound has also found applications in the field of chemical genetics for drug discovery. (Cai, Drewe, & Kasibhatla, 2006) discussed the utilization of a related compound, 4-phenylbutyrate, in identifying potential anticancer agents and molecular targets.

Safety And Hazards

4-Phenylbut-3-yn-1-ol is classified as harmful if swallowed and can cause skin and eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-phenylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHSROAJVVUWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341746
Record name 4-Phenylbut-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbut-3-yn-1-ol

CAS RN

10229-11-5
Record name 4-Phenylbut-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbut-3-yn-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
S Bhuvaneswari, M Jeganmohan… - Chemistry–A European …, 2007 - Wiley Online Library
… indole with 2,3-dihydro-5-methylfuran and 2) E and Z mixture of 4-(1-methyl-1H-indol-3-yl)-4-phenylbut-3-en-1-ol derived from the reaction of N-methyl indole with 4-phenylbut-3-yn-1-ol …
B Alcaide, P Almendros, JM Alonso, E Busto… - ACS …, 2015 - ACS Publications
… -indol-2-yl)-2-methyl-4-phenylbut-3-yn-1-ol (iodoalkynol 2e) and 1-(5-chloro-1-methyl-1H-indol-2-yl)-2-methyl-4-phenylbut-3-yn-1-ol (alkynol without iodine substituent) was carried out. …
Number of citations: 31 pubs.acs.org
GC Senadi, JJ Wang - Green Chemistry, 2018 - pubs.rsc.org
… Initially, 4-phenylbut-3-yn-1-ol 13a and 4-(2-methoxyphenyl)but-3-yn-1-ol 13b were treated under standard conditions for 3 h. The reaction gave alkyne hydration product 14a & b rather …
Number of citations: 10 pubs.rsc.org
H Wei, S Zhou, L Qiu, Y Qian, W Hu… - Advanced Synthesis & …, 2019 - Wiley Online Library
… The internal alkynes, 4-phenylbut-3-yn-1-ol and 4-(trimethylsilyl)but-3-yn-1-ol, gave complex reaction mixture and no reaction under current reaction conditions, respectively. …
Number of citations: 9 onlinelibrary.wiley.com
MKR Singam, U Suri Babu, A Nagireddy… - The Journal of …, 2021 - ACS Publications
… A mixture of 4-phenylbut-3-yn-1-ol 4a (43 mg, 0.3 mmol), ethyl 4-hydroxy-4-methylpent-2-ynoate (2a) (56 mg, 0.36 mmol), [RhCp*Cl 2 ] 2 (9 mg, 5 mol %), AgSbF 6 (10.2 mg, 10 mol %), …
Number of citations: 12 pubs.acs.org
PN Bagle, VS Shinde, NT Patil - Chemistry–A European …, 2015 - Wiley Online Library
… At first, pyrrol-2-yl aniline SBA (1 a) was reacted with 4-pentyn-1-ol (2 a) and 4-phenylbut-3-yn-1-ol (2 b) in the presence of 5 mol % Johnphos-AuMe in combination with 10 mol % (S)-…
D Wu, WJ Hao, Q Rao, Y Lu, SJ Tu… - Chemical …, 2021 - pubs.rsc.org
… To begin our studies, we chose 1-(2-ethynylphenyl)-4-phenylbut-3-yn-1-ol (1a) and CBrCl 3 (2a) as the model substrates under blue LED irradiation. In the presence of 1 mol% [Ir(ppy) 2 …
Number of citations: 21 pubs.rsc.org
J Li, Y Liu, Z Chen, J Li, X Ji, L Chen… - The Journal of …, 2022 - ACS Publications
… When 4-phenylbut-3-yn-1-ol and 4-phenylbut-3-yn-2-ol were employed as starting materials, sulfur cyclization reactions were completed to determine the corresponding 2-…
Number of citations: 5 pubs.acs.org
Y Chen, Y Liu - The Journal of Organic Chemistry, 2011 - ACS Publications
… It was synthesized from (E)-2-benzylidene-1-(4-chlorophenyl)-4-phenylbut-3-yn-1-ol and 2-methylfuran according to the procedure described for 2a. Column chromatography on silica …
Number of citations: 63 pubs.acs.org
P Králová, M Soural - The Journal of Organic Chemistry, 2022 - ACS Publications
… chloride (2-/4-Ns-Cls), (31) and Mitsunobu alkylation with representative alkynols (4-(trifluoromethyl)phenyl)prop-2-yn-1-ol to yield intermediates 2a and 2b or 4-phenylbut-3-yn-1-ol to …
Number of citations: 2 pubs.acs.org

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